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Compound of Interest

Compound Name: FTase Inhibitor II

Cat. No.: B049235 Get Quote

Executive Summary
FTase Inhibitor II (CAS 156707-43-6) is a highly potent, cell-permeable peptidomimetic

designed to selectively inhibit Farnesyltransferase (FTase) while sparing

Geranylgeranyltransferase I (GGTase I). Unlike broad-spectrum prenyltransferase inhibitors or

the microbial metabolite Manumycin A (FTase Inhibitor I), FTase Inhibitor II functions as a

competitive substrate mimic, targeting the CAAX-peptide binding site of the enzyme.

This guide provides a rigorous technical analysis of its selectivity profile, the structural basis for

its discrimination between FTase and GGTase I, and validated experimental protocols for

quantifying this selectivity in drug discovery workflows.

Chemical Profile & Mechanism of Action[1]
Compound Identity

Common Name: FTase Inhibitor II (Calbiochem/Merck Cat. No. 344555)

Chemical Name: N-[4-[[(2R)-2-amino-3-mercapto-1-oxopropyl]amino]benzoyl]-L-methionine

CAS Number: 156707-43-6[1]

Molecular Formula: C₁₅H₂₁N₃O₄S₂

Molecular Weight: 371.5 g/mol
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Class: Peptidomimetic (CaaX box mimetic)

Mechanism of Inhibition
FTase Inhibitor II acts as a competitive inhibitor with respect to the protein substrate (Ras-

CAAX). It mimics the C-terminal tetrapeptide motif (Cysteine-Aliphatic-Aliphatic-X) required for

farnesylation.[2]

Substrate Mimicry: The compound structurally resembles the C-terminal cysteine and the "X"

residue (Methionine) of the CAAX motif.

Binding Site: It occupies the peptide-binding groove of the FTase

-subunit, preventing the docking of the Ras protein.

Zinc Coordination: The sulfhydryl (thiol) group coordinates with the catalytic Zinc ion (

) in the FTase active site, locking the enzyme in an inactive state.

Structural Basis of Selectivity
The selectivity for FTase over GGTase I is dictated by the terminal residue of the

peptidomimetic.

FTase Preference: FTase preferentially recognizes Methionine, Serine, or Glutamine at the

"X" position. FTase Inhibitor II incorporates an L-Methionine moiety, optimizing affinity for

the FTase binding pocket.

GGTase I Exclusion: GGTase I preferentially recognizes Leucine or Phenylalanine at the "X"

position. The Methionine residue in FTase Inhibitor II creates steric hindrance and

unfavorable binding energy within the GGTase I active site, resulting in >100-fold selectivity.

Selectivity Analysis: FTase vs. GGTase
The following data summarizes the inhibitory potency of FTase Inhibitor II against the three

major prenyltransferases.

Quantitative Inhibition Profile (IC50)
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Enzyme Target IC50 Value
Inhibition
Mechanism

Selectivity Ratio
(vs FTase)

Farnesyltransferase

(FTase)
50 - 100 nM Competitive (Peptide) 1.0 (Reference)

GGTase I > 50,000 nM (50 µM) Weak / Non-specific > 500-fold

GGTase II

(RabGGTase)
No Inhibition None N/A

Note: While 50 µM is often cited as the concentration required to abolish activity, partial

inhibition of GGTase I may occur at concentrations >10 µM. For high-fidelity experiments, a

working concentration of 1-5 µM is recommended to maintain strict specificity.

Signaling Pathway Visualization
The diagram below illustrates the bifurcation of the prenylation pathway and the specific

blockade point of FTase Inhibitor II.
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Figure 1: Selective inhibition of the Farnesylation pathway by FTase Inhibitor II. Note the lack

of interference with the Geranylgeranylation (Rho/Rac) pathway.

Experimental Methodologies
To validate the selectivity of FTase Inhibitor II in your own laboratory, the following protocols

are recommended. These assays rely on self-validating controls (positive/negative) to ensure

data integrity.

In Vitro Filter Binding Assay (Gold Standard)
This assay measures the transfer of

-Farnesyl from

-FPP to a recombinant Ras substrate.

Reagents:

Enzyme: Recombinant Rat or Human FTase (purified).

Substrate: Biotinylated K-Ras-CVIM peptide or Recombinant H-Ras.

Donor:

-Farnesyl Pyrophosphate (FPP).[3]

Inhibitor: FTase Inhibitor II (dissolved in DMSO).[4]

Protocol Workflow:

Preparation: Dilute FTase Inhibitor II in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 5

mM DTT). Prepare a serial dilution (0.1 nM to 10 µM).

Incubation: Mix Enzyme (10-50 ng) + Inhibitor +

-FPP (0.5 µM) + Ras Substrate (1 µM).

Reaction: Incubate at 30°C for 30-60 minutes.
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Termination: Stop reaction with 10% HCl in Ethanol or EDTA.

Filtration: Pass mixture through glass fiber filters (GF/B) to capture the protein/peptide

precipitate. Unreacted

-FPP passes through.

Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

Validation Criteria:

IC50 Calculation: Plot % Inhibition vs. Log[Concentration].

Control: GGTase I assay using

-GGPP and H-Ras-CVLL substrate should show <10% inhibition at 1 µM Inhibitor
concentration.

Cellular Mobility Shift Assay
This assay visualizes the accumulation of unprenylated Ras in whole cells. Unprenylated Ras

migrates slower on SDS-PAGE than farnesylated Ras.

Workflow Diagram:
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Figure 2: Workflow for validating intracellular FTase inhibition via mobility shift.

Implications for Drug Development[1][6][7][8][9]
The "Alternative Prenylation" Escape Mechanism
While FTase Inhibitor II is highly selective, researchers must be aware of the biological

redundancy in Ras processing.

H-Ras: Exclusively farnesylated. FTase Inhibitor II effectively blocks H-Ras membrane

localization and signaling.
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K-Ras & N-Ras: If FTase is inhibited, these isoforms can undergo alternative

geranylgeranylation by GGTase I. Because FTase Inhibitor II does not inhibit GGTase I, K-

Ras and N-Ras may escape inhibition and continue to drive oncogenic signaling.

Strategic Use: This compound is an excellent tool for dissecting H-Ras vs. K-Ras

dependency but may require combination with a GGTase I inhibitor (e.g., GGTI-298) for

complete Ras blockade in K-Ras mutant tumors.

Toxicity Profile
The high selectivity of FTase Inhibitor II generally results in lower cytotoxicity compared to

pan-prenyltransferase inhibitors. GGTase I inhibition is often associated with higher cellular

toxicity due to the disruption of Rho/Rac functions (cytoskeletal integrity). By sparing GGTase I,

FTase Inhibitor II maintains cell viability in non-Ras-dependent contexts.

References
Manne, V. et al. (1995).[5] "Ras farnesylation as a target for novel antitumor agents: Potent

and selective farnesyl diphosphate analog inhibitors of farnesyltransferase." Drug

Development Research, 34(2), 121-137.

Lerner, E.C. et al. (1995). "Inhibition of the prenylation of K-Ras, but not H-Ras, is abolished

by mutation of the CAAX box." Journal of Biological Chemistry, 270, 26770.

Calbiochem (Merck). "Product Data Sheet: FTase Inhibitor II (Cat. No. 344555)."

Whyte, D.B. et al. (1997). "K- and N-Ras are geranylgeranylated in cells treated with farnesyl

protein transferase inhibitors." Journal of Biological Chemistry, 272(22), 14459-14464.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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